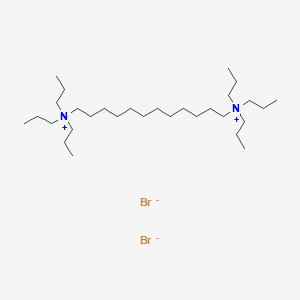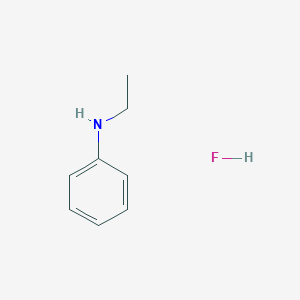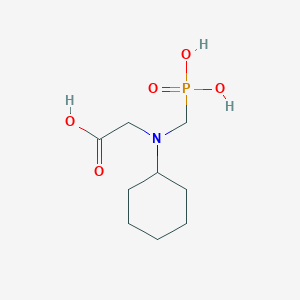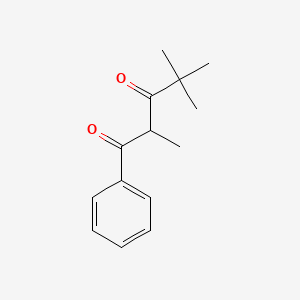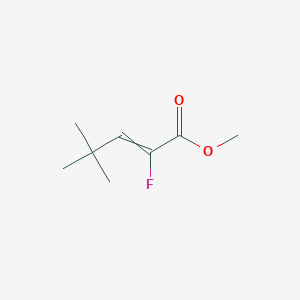![molecular formula C10H12N6O2 B14320137 Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester CAS No. 103145-59-1](/img/structure/B14320137.png)
Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester is a complex organic compound that features a benzoic acid core with an azidomethyl and triazenyl functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives followed by the introduction of azidomethyl and triazenyl groups through nucleophilic substitution and diazotization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using benzoic acid and methanol in the presence of sulfuric acid as a catalyst
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the azidomethyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or alkyl halides under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid esters.
Applications De Recherche Scientifique
Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry reactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Industry: Utilized in the development of novel materials, including polymers and coatings, due to its unique functional groups.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester involves its ability to undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are valuable in medicinal chemistry. The triazenyl group can act as a leaving group in substitution reactions, facilitating the introduction of other functional groups. These properties make the compound versatile in chemical synthesis and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Benzoic acid, methyl ester: Lacks the azidomethyl and triazenyl groups, making it less reactive in certain chemical transformations.
Benzoic acid, 4-azidomethyl-, methyl ester: Contains the azidomethyl group but lacks the triazenyl group, limiting its versatility in synthetic applications.
Benzoic acid, 4-triazenyl-, methyl ester: Contains the triazenyl group but lacks the azidomethyl group, affecting its reactivity profile.
Uniqueness: Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester is unique due to the presence of both azidomethyl and triazenyl groups, which provide a wide range of reactivity and potential applications in various fields. This dual functionality allows for diverse chemical transformations and makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
103145-59-1 |
|---|---|
Formule moléculaire |
C10H12N6O2 |
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
methyl 4-[[azidomethyl(methyl)amino]diazenyl]benzoate |
InChI |
InChI=1S/C10H12N6O2/c1-16(7-12-14-11)15-13-9-5-3-8(4-6-9)10(17)18-2/h3-6H,7H2,1-2H3 |
Clé InChI |
RQIGGPRWZKMUEX-UHFFFAOYSA-N |
SMILES canonique |
CN(CN=[N+]=[N-])N=NC1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)

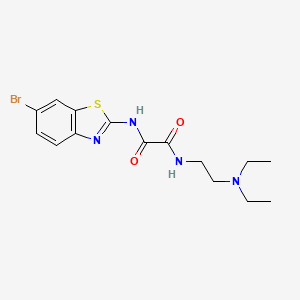
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
